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Compound of Interest

Compound Name: 6-Chlorophenanthridine

Cat. No.: B098449 Get Quote

An In-depth Technical Guide to 6-Chlorophenanthridine

CAS Number: 15679-03-5

This technical guide provides a comprehensive overview of 6-Chlorophenanthridine, a

heterocyclic compound of significant interest to researchers, scientists, and professionals in

drug development. This document details its physicochemical properties, synthesis,

spectroscopic data, and potential biological applications based on the activities of structurally

related compounds.

Physicochemical and Structural Data
6-Chlorophenanthridine is an organic compound featuring a phenanthridine core substituted

with a chlorine atom at the 6-position.[1] It typically appears as a light beige solid and is valued

as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]

The presence of the chlorine atom at a key position on the stable aromatic system provides a

reactive site for further chemical modifications, making it a valuable building block for complex

molecular construction.[2][3]

Table 1: Physicochemical Properties of 6-Chlorophenanthridine
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Property Value Source(s)

CAS Number 15679-03-5 [4]

Molecular Formula C₁₃H₈ClN [5][6]

Molecular Weight 213.66 g/mol [4][5]

Appearance Light beige solid [2]

Melting Point 117-118 °C [7]

Boiling Point (Predicted) 377.7 ± 15.0 °C [7]

Density (Predicted) 1.312 ± 0.06 g/cm³ [7]

pKa (Predicted) 2.36 ± 0.40 [6][7]

XLogP3-AA 4.4 [4]

Synthesis of 6-Chlorophenanthridine
The most common laboratory synthesis of 6-Chlorophenanthridine involves the chlorination

of 6(5H)-phenanthridone. This method is efficient, providing a high yield of the desired product.

Experimental Protocol: Synthesis from 6(5H)-
Phenanthridone[6]
Materials:

6(5H)-Phenanthridone (or Phenanthridin-6(5H)-one)

Phosphoryl chloride (POCl₃)

Dimethylaniline

Chloroform

Anhydrous sodium sulfate

Silica gel for column chromatography
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Ice

Procedure:

To a reaction flask containing 2.0 g of 6(5H)-phenanthridone, add 15 mL of phosphoryl

chloride (POCl₃) and 0.63 mL of dimethylaniline.

Heat the reaction mixture to reflux and maintain for 3 hours.

After 3 hours, allow the reaction mixture to cool to room temperature.

Slowly and cautiously pour the cooled reaction solution into ice water to precipitate the solid

product.

Extract the solid product from the aqueous mixture using chloroform. Combine the organic

phases.

Dry the combined organic phase over anhydrous sodium sulfate.

Filter to remove the desiccant and concentrate the filtrate to dryness under reduced

pressure.

Purify the resulting crude product by column chromatography using chloroform as the eluent

to afford the pure 6-Chlorophenanthridine.

Yield: 2.1 g (96%)[6]
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Synthesis Workflow for 6-Chlorophenanthridine

Start: 6(5H)-Phenanthridone

Add POCl3 and Dimethylaniline

Reagents

Reflux for 3 hours

Reaction
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Quench with Ice Water

Work-up

Precipitate Crude Product

Extract with Chloroform

Dry with Na2SO4

Concentrate under Vacuum

Purify via Column Chromatography

Purification

End: Pure 6-Chlorophenanthridine (96% Yield)
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Caption: Synthesis workflow for 6-Chlorophenanthridine.
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 6-Chlorophenanthridine.

¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons.

Table 2: ¹H NMR Spectral Data for 6-Chlorophenanthridine[6]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.63 - 8.60 d 1H Aromatic H

8.55 - 8.52 d 1H Aromatic H

8.50 - 8.48 d 1H Aromatic H

8.11 - 8.09 d 1H Aromatic H

7.94 - 7.92 t 1H Aromatic H

7.79 - 7.66 m 3H Aromatic H

Solvent: CDCl₃,

Standard: TMS,

Frequency: 300 MHz

Mass Spectrometry (Predicted)
Predicted mass spectrometry data provides insight into the compound's fragmentation and

ionization behavior.

Table 3: Predicted Collision Cross Section (CCS) Data[8]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 214.04181 140.7

[M+Na]⁺ 236.02375 153.0

[M-H]⁻ 212.02725 145.2

[M]⁺ 213.03398 144.3

Other Expected Spectroscopic Features
¹³C NMR: The spectrum is expected to show 13 distinct signals in the aromatic region

(typically 120-150 ppm), with quaternary carbons appearing as weaker signals.

Infrared (IR) Spectroscopy: Expected characteristic peaks include C-H stretching for

aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1450-

1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

Biological Activity and Potential Applications
While specific biological activity data for 6-Chlorophenanthridine is not widely available in the

public domain, the phenanthridine scaffold is a well-established pharmacophore with a broad

range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and

antifungal effects. The introduction of different substituents at the C-6 position is known to

significantly influence the cytotoxic activity of phenanthridine derivatives.[9]

Anticancer Potential
Many phenanthridine and benzo[c]phenanthridine alkaloids, such as sanguinarine, are known

to exhibit potent cytotoxicity against various cancer cell lines.[10][11] These compounds often

act by intercalating with DNA, inhibiting topoisomerases, arresting the cell cycle, and inducing

apoptosis.[10] Given these precedents, 6-Chlorophenanthridine serves as a key intermediate

for the synthesis of novel phenanthridine derivatives with potential anticancer properties.

Table 4: In Vitro Cytotoxicity (IC₅₀) of Structurally Related Phenanthridine Derivatives
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Compound Cell Line Cancer Type IC₅₀ (µM) Source

Phenanthridine

Derivative 8a
MCF-7 Breast Cancer 0.28 ± 0.08 [11]

Phenanthridine

Derivative 8a
PC3 Prostate Cancer 0.52 ± 0.04 [11]

Phenanthridine

Derivative 8a
Hela Cervical Cancer 0.81 ± 0.15 [11]

Phenanthridine

Derivative 8m
HepG2 Liver Cancer 0.39 ± 0.08 [11]

Sanguinarine

(Reference)
MCF-7 Breast Cancer 1.77 ± 0.06 [11]

Sanguinarine

(Reference)
HeLa Cervical Cancer 3.5 [9]

Note: The compounds listed are complex derivatives of the phenanthridine core, not 6-
Chlorophenanthridine itself. Data is presented for contextual purposes.

Representative Experimental Protocols for
Biological Assays
The following are standard, detailed protocols for evaluating the potential biological activities of

compounds like 6-Chlorophenanthridine.

Protocol 1: MTT Assay for Cytotoxicity (IC₅₀
Determination)[9][13]
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well flat-bottom microplates

Human cancer cell line (e.g., MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Test compound (6-Chlorophenanthridine) dissolved in DMSO

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

Prepare serial dilutions of the test compound in culture medium.

Remove the medium from the wells and add 100 µL of the prepared compound dilutions (and

a vehicle control, e.g., 0.1% DMSO) to the cells.

Incubate the plate for another 24-72 hours.

After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at

37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution

(e.g., DMSO) to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by

plotting a dose-response curve.
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Protocol 2: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)[10][14]
This method determines the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism.

Materials:

96-well round-bottom microtiter plates

Bacterial strain (e.g., Staphylococcus aureus)

Growth medium (e.g., Mueller-Hinton Broth)

Test compound dissolved in a suitable solvent (e.g., DMSO)

Sterile saline or PBS

Spectrophotometer

Procedure:

Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the

turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

Dilute this suspension in the growth medium to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL.

In a 96-well plate, add 100 µL of growth medium to all wells.

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to

the first column of wells.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second,

mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

Column 11 serves as a growth control (no compound), and column 12 as a sterility control

(no bacteria).
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Inoculate wells in columns 1-11 with 5 µL of the diluted bacterial suspension.

Seal the plate and incubate at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth (turbidity) is observed.

Potential Mechanism of Action
The primary anticancer mechanism for many phenanthridine alkaloids involves the induction of

apoptosis, or programmed cell death.[10] This is often mediated through the intrinsic

(mitochondrial) pathway, which is tightly regulated by the Bcl-2 family of proteins.[1][5] This

family includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like

Bcl-2 and Bcl-xL).[1] The ratio of these proteins determines the cell's fate.[7]

Anticancer phenanthridines can disrupt the balance by inhibiting anti-apoptotic proteins like

Bcl-2. This frees pro-apoptotic proteins like Bax to oligomerize on the mitochondrial outer

membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] MOMP

results in the release of cytochrome c into the cytosol, which then triggers the activation of a

caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell

death.[6]
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Caption: Intrinsic apoptosis pathway modulated by phenanthridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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